2-Phenylpropanimidamide hydrochloride

Description

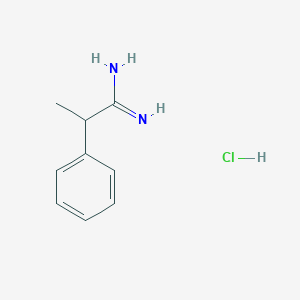

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylpropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-7(9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLNZYLXTBENKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenylpropanimidamide Hydrochloride: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Phenylpropanimidamide hydrochloride (CAS: 78622-24-9) is a highly versatile amidine salt utilized extensively in organic synthesis and medicinal chemistry. As a bifunctional electrophile/nucleophile, it serves as a critical building block for the construction of nitrogen-rich heterocycles, including pyrimidines, imidazoles, and triazines. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via the Pinner reaction, and explores its downstream applications in the development of novel therapeutics.

Physicochemical Profile

Understanding the baseline properties of this compound is essential for predicting its solubility, reactivity, and stability during complex synthetic workflows. The hydrochloride salt form is preferred over the free base due to its enhanced stability against hydrolysis and improved handling characteristics[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 78622-24-9 |

| Base Compound CAS | 761353-05-3 |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| Physical State | Solid / Crystalline Powder |

| Storage Conditions | 2-8°C, strictly desiccated |

Synthesis Methodology: The Pinner Reaction

While modern metal-catalyzed cross-couplings exist, the Pinner Reaction remains the gold standard for synthesizing amidines from nitriles due to its scalability and atom economy[2]. The synthesis of this compound begins with 2-phenylpropanenitrile and proceeds through a highly reactive imidate intermediate (the Pinner salt)[3].

Table 2: Comparative Amidine Synthesis Methodologies

| Method | Key Reagents | Catalyst / Promoter | Temp (°C) | Time (h) | Typical Yield |

| Pinner Reaction | Nitrile, EtOH, NH₃ | Dry HCl (gas) | 0 to 40 | 12 - 24 | 70 - 85% |

| Thioamide Route | Thioamide, Amine | HgCl₂ | 0 to RT | 1 - 24 | 60 - 80% |

| Cu-Catalyzed | Nitrile, Amine | CuCl, 2,2'-bipyridine | 100 | 15 | 50 - 75% |

Mechanistic Workflow

Workflow for the Pinner Reaction synthesis of 2-Phenylpropanimidamide HCl.

Step-by-Step Protocol & Causality Analysis

As an Application Scientist, I emphasize that successful amidine synthesis relies entirely on strict environmental control. The following protocol is designed as a self-validating system.

Step 1: Formation of the Pinner Salt (Ethyl 2-phenylpropanimidate hydrochloride)

-

Preparation: Dissolve 1.0 equivalent of 2-phenylpropanenitrile in 1.5 equivalents of strictly anhydrous ethanol within a dry, multi-neck round-bottom flask.

-

Causality of Anhydrous Conditions: The exclusion of water is non-negotiable. Even trace moisture will irreversibly hydrolyze the highly electrophilic Pinner salt into an ethyl ester, permanently capping the yield[2].

-

Acid Catalysis: Cool the reaction vessel to 0-5°C using an ice bath. Begin bubbling dry hydrogen chloride (HCl) gas through the solution.

-

Causality of Temperature Control: The protonation of the nitrile and subsequent nucleophilic attack by ethanol is highly exothermic. If the temperature exceeds 10°C, the Pinner salt will undergo thermal decomposition into amides and alkyl chlorides[2].

-

Self-Validation Checkpoint: The reaction validates itself visually. As the solution reaches HCl saturation, a dense white crystalline precipitate (the Pinner salt) will crash out of the solution. Analytically, an IR spectrum of an aliquot will show the complete disappearance of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ and the emergence of a strong iminium (C=N⁺) stretch at ~1650 cm⁻¹.

Step 2: Aminolysis to the Amidine

-

Reaction: Isolate the Pinner salt via filtration under a nitrogen atmosphere. Immediately suspend it in cold, anhydrous ethanol and introduce an excess of ethanolic ammonia (NH₃).

-

Progression: Allow the mixture to warm to room temperature and stir for 6-12 hours. The ammonia acts as a nucleophile, displacing the ethoxy leaving group.

-

Self-Validation Checkpoint: The reaction's progress can be tracked visually. The suspended Pinner salt will gradually dissolve as it reacts, followed by the precipitation of a new solid: ammonium chloride (NH₄Cl), a byproduct of the amidation[2].

Step 3: Purification and Quality Control

-

The NH₄Cl Problem: Residual NH₄Cl is a notorious contaminant in base-catalyzed amidine syntheses, often interfering with downstream pharmaceutical coupling reactions[4].

-

Resolution: Filter the reaction mixture to remove the bulk of the NH₄Cl. Concentrate the filtrate under reduced pressure. To achieve pharmaceutical-grade purity (>98%), dissolve the crude product in a minimal amount of alcohol and pass it through a macroporous adsorption resin. This specifically traps the remaining inorganic salts[4].

-

Final Validation: Perform an ash test on the dried this compound. A successful purification will yield an ash content of <0.5%[4].

Applications in Medicinal Chemistry

This compound is highly prized in drug discovery because the amidine moiety (C(=NH)NH₂) is a privileged pharmacophore and an ideal precursor for cyclization reactions.

Divergent synthesis of heterocyclic pharmacophores from 2-Phenylpropanimidamide HCl.

Neurological Targets

Amidines derived from phenylpropanenitriles are frequently utilized in the synthesis of Central Nervous System (CNS) therapeutics. For instance, structurally related adamantyl-amidines and phenylpropanimidamides have been investigated for their high binding affinity to the NMDA receptor . These compounds act as antagonists, offering neuroprotective effects in models of traumatic brain injury, stroke, and neurodegenerative conditions like Alzheimer's disease[5].

Metabolic and Receptor Agonist Targets

Beyond CNS applications, 2-phenylpropanimidamide derivatives are utilized as building blocks to synthesize complex tricyclic fused xanthine compounds. These specific heterocycles have been identified as selective HM74A receptor agonists , which play a critical role in lipid metabolism and the treatment of dyslipidemia[6]. The amidine nitrogen atoms are incorporated directly into the core ring structure during the cyclization phase of the drug's synthesis.

References

-

Organic Chemistry Portal. "Pinner Reaction". Organic Chemistry Portal Name Reactions. URL: [Link]

- Google Patents. "CN100528836C - Purifying method of high-purity amidine hydrochloride". Google Patents.

- Google Patents. "WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission". Google Patents.

- Google Patents. "WO2007017262A1 - Xanthine derivatives as selective hm74a agonists". Google Patents.

Sources

- 1. 2-PHENYLPROPANIMIDAMIDE HCL | 78622-24-9 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 5. WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission - Google Patents [patents.google.com]

- 6. WO2007017262A1 - Xanthine derivatives as selective hm74a agonists - Google Patents [patents.google.com]

2-Phenylpropanimidamide hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Phenylpropanimidamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug development. The primary focus is on the Pinner reaction, a classic and reliable method for converting nitriles into the corresponding imidate hydrochlorides, which are subsequently converted to amidines. This document details the underlying reaction mechanisms, provides a step-by-step experimental protocol, discusses critical process parameters, and outlines methods for characterization and analysis. Authored for researchers, chemists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights to ensure a thorough understanding of the synthesis process.

Introduction

Amidine moieties are prevalent in a wide range of biologically active molecules and pharmaceuticals due to their ability to act as strong bases and engage in hydrogen bonding, often serving as bioisosteres for guanidines or ureas. 2-Phenylpropanimidamide, in its hydrochloride salt form for improved stability and handling, is a key intermediate in the synthesis of various target molecules. Its preparation requires a robust and well-understood synthetic strategy.

The most direct and widely employed method for the synthesis of amidines from nitriles is the Pinner reaction.[1][2] This two-step process first involves the acid-catalyzed addition of an alcohol to a nitrile to form an alkyl imidate hydrochloride, commonly known as a Pinner salt.[3] This intermediate is then treated with ammonia to yield the desired amidine hydrochloride.[4][5] This guide will provide an in-depth exploration of this pathway, starting from the readily available precursor, 2-phenylpropanenitrile.

Core Synthesis Pathway: The Pinner Reaction and Subsequent Ammonolysis

The conversion of 2-phenylpropanenitrile to this compound is efficiently achieved in two distinct, sequential steps. The entire process hinges on the initial formation of the Pinner salt intermediate.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the nitrile precursor and proceeding through the key imidate intermediate to the final amidine salt.

Caption: Overall two-step synthesis pathway.

Mechanism and Scientific Rationale

Understanding the mechanism of the Pinner reaction is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Pinner Salt Formation The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid catalyst, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). The resulting intermediate undergoes proton transfer and subsequent stabilization to form the ethyl 2-phenylpropanimidate hydrochloride (Pinner salt).

Caption: Mechanism of Pinner salt formation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The presence of water is highly detrimental. Water can act as a competing nucleophile, attacking the protonated nitrile or, more likely, hydrolyzing the Pinner salt intermediate to form an ester, which is a common side product.[3] Therefore, all reagents and solvents must be rigorously dried.

-

Strong Acid Catalyst (HCl gas): A strong acid is required to sufficiently activate the nitrile. Gaseous HCl is ideal as it can be bubbled through the reaction mixture, ensuring an anhydrous environment and driving the reaction forward.

-

Low Temperature: Pinner salts can be thermally unstable.[2] Maintaining low temperatures (e.g., 0°C) during the HCl addition minimizes the potential for degradation or rearrangement of the imidate hydrochloride into an N-alkyl amide and alkyl chloride.[3]

Step 2: Ammonolysis The formed Pinner salt is a reactive electrophile. The addition of ammonia, a potent nucleophile, leads to the displacement of the ethoxy group. A series of proton transfers results in the formation of the highly stable, resonance-stabilized amidinium ion, which crystallizes as the hydrochloride salt.

Detailed Experimental Protocol

Materials:

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in anhydrous ethanol)

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Anhydrous HCl gas is highly corrosive and toxic.[8]

-

Ammonia is corrosive and has a pungent odor.

-

2-Phenylpropanenitrile is harmful if swallowed or in contact with skin.

-

Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

Procedure:

Step 1: Synthesis of Ethyl 2-phenylpropanimidate hydrochloride (Pinner Salt)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture.

-

In the flask, prepare a solution of 2-phenylpropanenitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether. The ether is used as a co-solvent to aid in the precipitation of the Pinner salt.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic; maintain the temperature at 0-5°C.

-

Continue the addition of HCl until the solution is saturated. The Pinner salt will begin to precipitate as a white solid.

-

After saturation, seal the flask and allow it to stand in the cold (e.g., refrigerator at 4°C) for 12-24 hours to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration, washing it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum. Note: Often, the Pinner salt is not isolated and is used directly in the next step.[3]

Step 2: Synthesis of this compound

-

The crude, dried Pinner salt from the previous step is suspended in a fresh portion of anhydrous ethanol in a clean, dry flask and cooled in an ice bath.

-

A solution of ammonia in anhydrous ethanol is prepared by bubbling ammonia gas through cold, anhydrous ethanol.

-

Slowly add the ethanolic ammonia solution (approx. 2-3 eq) to the stirred suspension of the Pinner salt.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure the complete conversion of the imidate to the amidine.

-

The reaction mixture will contain the product, this compound, and ammonium chloride as a byproduct.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting solid residue can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure this compound.

Characterization and Analysis

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the methine proton (CH), the methyl group protons (CH₃), and broad signals for the -NH₂ protons.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the aliphatic carbons, and the key amidine carbon (C=N).

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands corresponding to N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and aromatic C-H stretching.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base form of the product.

Alternative Synthesis Routes

While the Pinner reaction is the most direct route, other methods for synthesizing amidines exist. These can be considered if the Pinner reaction proves unsuitable for a specific substrate or if alternative starting materials are more accessible.

| Method | Description | Advantages | Disadvantages |

| Pinner Reaction | Two-step conversion of a nitrile via an imidate hydrochloride intermediate.[1] | Well-established, generally good yields, starts from common nitriles. | Requires anhydrous conditions, use of corrosive HCl gas, intermediate can be unstable.[2][3] |

| Trihaloethyl Imidates | Nitriles react with trihaloethanols (e.g., trifluoroethanol) and HCl to form stable imidate intermediates, which then react with amines.[9] | Intermediates are often more stable and isolable than traditional Pinner salts. | Requires specialized trihaloethanol reagents. |

| Base-Catalyzed Reaction | Direct reaction of a nitrile with an alcohol in the presence of a strong base like sodium methoxide to form a neutral imidate, followed by amination.[10][11] | Avoids the use of highly corrosive HCl gas. | The equilibrium may not favor the product; generally works better for electron-poor nitriles. |

| From Amides | Conversion of a primary amide (e.g., 2-phenylpropanamide) to an amidine, for instance, through a trimethylaluminium-mediated reaction with an amine.[10] | Useful if the corresponding amide is more readily available than the nitrile. | Requires organometallic reagents which can be pyrophoric and moisture-sensitive. |

Conclusion

The synthesis of this compound is most reliably achieved through the Pinner reaction, followed by ammonolysis of the resulting imidate hydrochloride intermediate. This method, while requiring careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is a robust and well-documented pathway. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can successfully prepare this valuable chemical intermediate for application in further synthetic endeavors.

References

-

Carboximidate - Wikipedia. Available at: [Link]

-

Pinner reaction - Wikipedia. Available at: [Link]

- US3417122A - Imidate esters and amidines and the salts thereof - Google Patents.

-

Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles | Organic Letters - ACS Publications. Available at: [Link]

-

Pinner Reaction - SynArchive. Available at: [Link]

-

Amidine synthesis by imidoylation - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of amidines - Organic Chemistry Portal. Available at: [Link]

-

Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts - Semantic Scholar. Available at: [Link]

-

Pinner Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis from nitriles in the presence of AcCl. - ResearchGate. Available at: [Link]

-

An Overview of Some Imidates Derivatives with Anti-microbial Activity - Research and Reviews. Available at: [Link]

-

Recent Advances in The Synthesis of Aryl Nitrile Compounds | PDF | Cyanide - Scribd. Available at: [Link]

-

Nitrile to Ester - Common Conditions. Available at: [Link]

-

Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

(2S)-2-phenylpropanenitrile | C9H9N | CID 639755 - PubChem - NIH. Available at: [Link]

-

2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem - NIH. Available at: [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Carboximidate - Wikipedia [en.wikipedia.org]

- 5. US3417122A - Imidate esters and amidines and the salts thereof - Google Patents [patents.google.com]

- 6. 2-Phenylpropanenitrile|CAS 1823-91-2|RUO [benchchem.com]

- 7. 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amidine synthesis by imidoylation [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

Biological Activity of 2-Phenylpropanimidamide Hydrochloride

This guide serves as an advanced technical monograph for 2-Phenylpropanimidamide hydrochloride . It is designed for researchers in medicinal chemistry and chemical biology who utilize this compound as a serine protease inhibitor probe, a fragment-based drug discovery (FBDD) scaffold, or a synthetic intermediate for GPCR ligands.

A Technical Guide to Mechanism, Pharmacology, and Experimental Application

Compound Class: Aryl-alkyl-amidine

CAS: 16050-68-9 (Free base), 5536-17-4 (Hydrochloride)

Synonyms: Hydratropamidine HCl,

Part 1: Executive Technical Summary

This compound is a small-molecule pharmacophore characterized by a phenyl ring linked to a charged amidine group via a branched ethyl chain. Unlike the rigid inhibitor benzamidine, this compound possesses a flexible alkyl linker and a chiral center (

Its primary biological utility lies in two domains:

-

Competitive Serine Protease Inhibition: It functions as a reversible, competitive inhibitor of trypsin-like serine proteases (Trypsin, Thrombin, Plasmin). The amidine moiety mimics the guanidinium side chain of Arginine, anchoring the molecule in the S1 specificity pocket.

-

GPCR Ligand Scaffold: It serves as a critical intermediate in the synthesis of selective 5-HT2C agonists and HM74a agonists, acting as a bioisostere for the phenethylamine backbone.

Part 2: Chemical Biology & Mechanism of Action[1]

Mechanism of Protease Inhibition

The biological activity of 2-phenylpropanimidamide is driven by its ability to hijack the catalytic machinery of serine proteases.

-

S1 Pocket Anchoring: The terminal amidine group (

) is protonated at physiological pH ( -

Hydrophobic Interactions: The phenyl ring and the

-methyl group occupy the hydrophobic entrance of the active site (S2/S3 subsites). The flexibility of the ethyl linker allows the phenyl ring to adopt conformations that rigid benzamidine cannot, potentially probing different hydrophobic patches in enzymes like Thrombin. -

Catalytic Triad Blockade: By occupying the S1 pocket, the compound prevents the natural substrate (peptide bond) from aligning with the catalytic triad (Ser195, His57, Asp102), thereby competitively inhibiting hydrolysis.

Antimicrobial & DNA Interaction

Recent studies on related amidine and amidoxime derivatives indicate secondary activity against Gram-negative bacteria (E. coli).

-

Mode of Action: Cationic amidines bind to the minor groove of DNA at AT-rich regions. This binding disrupts DNA replication and transcription.

-

Oxidative Stress: In bacterial models, amidine derivatives have been observed to induce oxidative damage to guanine bases, triggering repair enzymes like Fpg and leading to cell death.

Visualization of Signaling & Inhibition

The following diagram illustrates the competitive inhibition mechanism within the protease active site.

Caption: Competitive inhibition mechanism where 2-phenylpropanimidamide displaces the natural substrate by anchoring to Asp-189.

Part 3: Experimental Protocols

Protocol A: Synthesis via Pinner Reaction

For researchers needing to synthesize the hydrochloride salt fresh for biological assays.

Reagents: 2-Phenylpropionitrile, Dry Ethanol, HCl gas, Dry Ether, Ammonia (alcoholic).

-

Imidate Formation:

-

Dissolve 2-phenylpropionitrile (1 eq) in absolute ethanol (1.1 eq).

-

Cool to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours).

-

Seal and store at 4°C for 24-48 hours. The solution will solidify or precipitate the imidate ester hydrochloride.

-

Precipitate with dry ether, filter, and dry under vacuum.

-

-

Amidine Conversion:

-

Dissolve the imidate ester intermediate in absolute ethanol.

-

Add excess alcoholic ammonia (7N NH3 in MeOH/EtOH).

-

Stir at room temperature for 24 hours.

-

Evaporate solvent. Recrystallize the residue from Ethanol/Ether to yield This compound .

-

Protocol B: Serine Protease Inhibition Assay (Spectrophotometric)

Objective: Determine the

Materials:

-

Bovine Trypsin (Sigma T1426)

-

Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride)

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2

-

Inhibitor: 2-Phenylpropanimidamide HCl (Stock 100 mM in water).

Workflow:

-

Preparation: Prepare 1 mM BAPNA solution in buffer. Prepare Trypsin solution (50 µg/mL) in 1 mM HCl (to prevent autolysis).

-

Incubation: In a 96-well plate, add:

-

150 µL Buffer

-

20 µL Inhibitor (variable concentrations: 0.1 µM – 1000 µM)

-

20 µL Trypsin solution

-

-

Equilibration: Incubate at 25°C for 10 minutes to allow E-I complex formation.

-

Reaction: Add 10 µL BAPNA substrate to initiate reaction.

-

Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to the competitive inhibition equation:

Part 4: Data Presentation & Comparative Analysis

Table 1: Comparative Activity Profile

| Compound | Structure Type | Target | Binding Mode | |

| 2-Phenylpropanimidamide | Flexible Amidine | Trypsin / Thrombin | S1 Pocket Anchor + Hydrophobic S2 | 10 - 50 µM* |

| Benzamidine | Rigid Amidine | Trypsin | S1 Pocket Anchor | ~18 µM |

| AEBSF | Sulfonyl Fluoride | Serine Proteases | Covalent (Irreversible) | Irreversible |

| Pentamidine | Bis-amidine | DNA / Proteases | Minor Groove Binder | 0.1 - 1 µM |

*Note:

Experimental Workflow Diagram

Caption: Synthesis and application workflow for generating the hydrochloride salt for biological testing.

Part 5: Safety and Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store at -20°C in a desiccator.

-

Solubility: Highly soluble in water and ethanol; insoluble in ether and hexane.

-

Stability: Aqueous solutions are stable at acidic pH (<6). At basic pH (>8), the free base may hydrolyze slowly to the amide or acid over prolonged periods.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

-

Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases.[1] Journal of Enzyme Inhibition, 12(1), 15-32.

-

Sztanke, K., et al. (2021).[2] The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Materials, 14(24), 7577. Link[3]

-

Bode, W., & Huber, R. (1992). Natural protein proteinase inhibitors and their interaction with proteinases.[1] European Journal of Biochemistry, 204(2), 433-451. Link

-

Patent WO2008117169A1. (2008). Pyrimido[4,5-d]azepine derivatives as 5-HT2C agonists. (Demonstrates use as intermediate). Link

Sources

2-Phenylpropanimidamide Hydrochloride Structural Analogs: Synthesis, Pharmacological Mechanisms, and Applications in Drug Discovery

Introduction & Chemical Identity

2-Phenylpropanimidamide hydrochloride (also referred to as 2-phenylpropionamidine hydrochloride) is a highly versatile, amidine-containing building block and active pharmacophore. Structurally, it consists of a chiral 2-phenylpropyl core terminating in an amidine functional group. In modern medicinal chemistry, amidines are frequently deployed as non-classical bioisosteres for carboxylic acids[1]. By replacing the anionic carboxylate with a cationic or neutral amidine/amidoxime, researchers can drastically alter the physicochemical properties of a drug candidate—such as membrane permeability, metabolic stability, and target residence time—while maintaining the spatial geometry required for receptor binding[2].

Beyond its utility as a bioisostere, the 2-phenylpropanimidamide scaffold and its structural analogs have demonstrated profound standalone pharmacological activity, most notably as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists[3]. Furthermore, this compound serves as a critical synthetic intermediate in the development of complex heterocyclic therapeutics, including pyrazolo[3,4-b]pyridine PDE4 inhibitors[4] and pyrimido[4,5-d]azepine 5-HT2C agonists[5].

Physicochemical Profiling & Bioisosterism

The fundamental rationale for converting a carboxylic acid (e.g., phenylpropionic acid) into an amidine analog like 2-phenylpropanimidamide lies in the modulation of the ionization state at physiological pH (7.4)[1]. Carboxylic acids are typically deprotonated and highly polar, which can limit blood-brain barrier (BBB) penetration. Amidines, being strong organic bases, are protonated at physiological pH, but their charge distribution and distinct hydrogen-bonding donor/acceptor profiles often yield superior target engagement in deep hydrophobic pockets, particularly within central nervous system (CNS) targets.

To further tune these properties, researchers often synthesize the N'-hydroxy analog (an amidoxime), which lowers the pKa significantly, resulting in a neutral species at pH 7.4 with excellent passive permeability[6].

Table 1: Physicochemical Comparison of Phenylpropionic Acid and Its Amidine Isosteres

| Compound | Functional Group | Molecular Weight ( g/mol ) | Estimated pKa | Predominant State at pH 7.4 | Primary Application |

| Phenylpropionic Acid | Carboxylic Acid | 150.17 | ~4.6 | Anionic (-1) | Baseline reference / NSAID precursor |

| 2-Phenylpropanimidamide | Amidine | 148.21 | ~11.5 | Cationic (+1) | NMDA Antagonism / Heterocycle intermediate |

| N'-Hydroxy-2-phenylpropanimidamide | Amidoxime | 164.20 | ~5.5 | Neutral (0) | Enhanced BBB penetration / Prodrugs |

Data synthesized from structure-property relationship (SPR) assessments of carboxylic acid isosteres[1][2].

Synthetic Methodology: The Garigipati Protocol

The direct conversion of unactivated nitriles to amidines is notoriously difficult due to the poor electrophilicity of the nitrile carbon. To overcome this, the industry standard is the Garigipati reaction , which utilizes a Weinreb-type reagent generated in situ from trimethylaluminum (AlMe₃) and ammonium chloride (NH₄Cl)[7].

Causality of Experimental Choices: Mixing AlMe₃ with NH₄Cl produces methylaluminum amides (e.g., ClAl(Me)NH₂). The Lewis acidic aluminum strongly coordinates to the nitrogen of the starting nitrile (2-phenylpropionitrile), intensely polarizing the C≡N triple bond. This allows the tethered nucleophilic amide to attack the nitrile carbon intramolecularly, forming an intermediate complex that is subsequently hydrolyzed to yield the amidine hydrochloride[8].

Caption: Synthetic workflow for this compound via Garigipati nitrile conversion.

Step-by-Step Self-Validating Protocol

Safety Note: Trimethylaluminum is highly pyrophoric. All operations must be conducted under a strict inert atmosphere (Argon/N₂) using Schlenk techniques.

-

Reagent Preparation: Suspend anhydrous NH₄Cl (5.0 equiv) in anhydrous toluene in a flame-dried, round-bottom flask under Argon.

-

Activation: Cool the suspension to 0°C. Slowly add AlMe₃ (2.0 M in toluene, 5.0 equiv) dropwise.

-

Validation Checkpoint: Observe the evolution of methane gas. Stir at ambient temperature until gas evolution completely ceases (approx. 1–2 hours), indicating the quantitative formation of the active methylaluminum amide reagent.

-

-

Substrate Addition: Add 2-phenylpropionitrile (also known as alpha-methylphenylacetonitrile) (1.0 equiv) dissolved in a minimal volume of anhydrous toluene.

-

Heating: Heat the reaction mixture to 80°C for 17 to 48 hours.

-

Validation Checkpoint: Monitor the disappearance of the nitrile peak (~2240 cm⁻¹) via FT-IR or TLC analysis.

-

-

Quenching & Workup: Cool the mixture to 0°C and carefully quench by pouring it into a vigorously stirred slurry of silica gel in chloroform/methanol. This safely destroys excess aluminum reagents.

-

Isolation: Filter the slurry, wash the filter cake with methanol, and concentrate the filtrate in vacuo. Resuspend the crude residue in methanolic HCl to ensure the product is fully converted to the hydrochloride salt, then precipitate using cold diethyl ether.

-

Characterization: Confirm the structure via ¹H-NMR (look for the distinct amidine N-H broad singlets at ~9.0 ppm in DMSO-d6) and LC-MS (m/z [M+H]⁺ = 149.1)[8][9].

Mechanistic Pharmacology: Selective NMDA Receptor Antagonism

Structural analogs of 2-phenylpropanimidamide, particularly 3-(1-adamantyl)-2-phenylpropanimidamide hydrochloride , have been extensively investigated for the treatment of conditions associated with glutamatergic transmission abnormalities, such as ischemic stroke, traumatic brain injury (TBI), Alzheimer's, and Parkinson's disease[3][9].

The Mechanistic Challenge: Traditional NMDA receptor antagonists (e.g., Ketamine, PCP, Dizocilpine) are highly effective at blocking the massive calcium (Ca²⁺) influx that causes excitotoxic neuronal death. However, they act as non-selective open-channel blockers, leading to severe psychotomimetic side effects (hallucinations, cognitive disturbances)[3].

The Amidine Solution: The incorporation of the bulky, lipophilic adamantyl group onto the 2-phenylpropanimidamide scaffold fundamentally alters the receptor binding kinetics. These analogs exhibit a surprisingly favorable ratio of cortex to cerebellar binding affinity. By selectively targeting specific NMDA receptor subtypes prevalent in regions vulnerable to excitotoxicity, these analogs provide robust neuroprotection without inducing the psychotic states associated with classical antagonists[9].

Caption: Mechanism of NMDA receptor antagonism by 2-phenylpropanimidamide analogs preventing excitotoxicity.

Advanced Scaffold Integration

Beyond direct receptor modulation, 2-phenylpropanimidamide is a highly prized intermediate for constructing complex, multi-ring therapeutic agents:

-

PDE4 Inhibitors (Asthma/COPD): The amidine functionality is condensed with highly substituted malonates or beta-keto esters to synthesize pyrazolo[3,4-b]pyridines . These bicyclic compounds are potent phosphodiesterase-4 (PDE4) inhibitors. By preventing the breakdown of intracellular cAMP, they reduce pulmonary neutrophilia and alleviate the inflammatory symptoms of chronic obstructive pulmonary disease (COPD) and asthma[4].

-

5-HT2C Agonists (CNS Disorders): The amidine core is also utilized in the cyclization of pyrimido[4,5-d]azepines . These derivatives act as selective 5-HT2C serotonin receptor agonists. Because 5-HT2C activation modulates dopamine release, these compounds are evaluated in locomotor activity assays (e.g., antagonizing PCP-induced hyperlocomotion) as potential antipsychotics and treatments for obesity and schizophrenia[5].

References

-

Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

-

The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. PMC / NIH. Available at: [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. WISC. Available at:[Link]

-

N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme-Connect. Available at:[Link]

- WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission. Google Patents.

- WO2004056823A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS. Google Patents.

- AU2008231543A1 - Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists. Google Patents.

- US6221914B1 - Sulfonamide bridging compounds that inhibit tryptase activity (Garigipati Protocol). Google Patents.

-

A novel approach to amidines from esters (Garigipati Reaction Overview). ResearchGate. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission - Google Patents [patents.google.com]

- 4. WO2004056823A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS - Google Patents [patents.google.com]

- 5. AU2008231543A1 - Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists - Google Patents [patents.google.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US6221914B1 - Sulfonamide bridging compounds that inhibit tryptase activity - Google Patents [patents.google.com]

- 9. WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission - Google Patents [patents.google.com]

Methodological & Application

2-Phenylpropanimidamide hydrochloride synthesis protocol

Application Note: Synthesis of 2-Phenylpropanimidamide Hydrochloride

Executive Summary

This technical guide details the protocol for the synthesis of This compound (also known as hydratropamidine hydrochloride). This compound serves as a critical C3-building block in the synthesis of nitrogen-containing heterocycles (e.g., imidazoles, pyrimidines) and is a structural analogue to amphetamine precursors, distinguished by the amidine functionality.[1]

The protocol utilizes the Pinner Reaction , the industry-standard method for converting nitriles to amidine salts.[1][2] This two-stage process ensures high purity by isolating the intermediate imidate ester, thereby avoiding the formation of secondary amide byproducts common in direct hydrolysis methods.[1]

Retrosynthetic Analysis & Mechanism

To understand the critical control points of this synthesis, we must visualize the bond disconnections.[1] The target amidine is accessed via the nucleophilic attack of ammonia on an activated imidate ester, which is derived from the parent nitrile.[1]

Figure 1: Retrosynthetic pathway illustrating the two-stage Pinner transformation.

Safety & Pre-Operational Checks

Hazard Class: Corrosive, Toxic, Hygroscopic.[1]

-

Hydrogen Chloride (Gas): Highly corrosive to respiratory tract and metal. CRITICAL: Use a properly functioning fume hood and a gas trap (NaOH scrubber) for exhaust.

-

2-Phenylpropanenitrile: Toxic by ingestion and skin contact. While less acutely toxic than simple cyanide salts, it metabolizes to release cyanide.[1] Handle with nitrile gloves.

-

Anhydrous Conditions: The success of Step 1 relies entirely on the absence of water. Moisture converts the Pinner salt into a thermodynamically stable ester (ethyl 2-phenylpropionate), irreversibly lowering yield.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Role | Purity Requirement |

| 2-Phenylpropanenitrile | 131.18 | 1.0 | Substrate | >98%, Dry |

| Ethanol (Absolute) | 46.07 | 1.1 (Stoich) | Reactant/Solvent | Anhydrous (<0.01% H2O) |

| HCl (Gas) | 36.46 | Excess | Catalyst/Reactant | Generated in situ or cylinder |

| Ammonia (in EtOH) | 17.03 | 3.0 - 5.0 | Nucleophile | 7N or saturated solution |

| Diethyl Ether | 74.12 | N/A | Precipitant | Anhydrous, BHT stabilized |

Stage 1: Synthesis of Ethyl 2-phenylpropanimidate Hydrochloride (Pinner Salt)

Objective: Activate the nitrile group by converting it into an imidate ester.

-

Setup: Equip a 250 mL three-neck round-bottom flask (RBF) with a magnetic stir bar, a gas inlet tube (reaching below the liquid surface), a drying tube (CaCl2), and a thermometer.

-

Solvation: Charge the flask with 2-phenylpropanenitrile (13.1 g, 100 mmol) and anhydrous ethanol (6.5 mL, ~110 mmol).

-

Acidification: Cool the mixture to 0°C using an ice/salt bath.

-

Saturation: Slowly bubble dry HCl gas through the solution.

-

Incubation: Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator at 0°C to 4°C for 24–48 hours .

-

Observation: The mixture should solidify or deposit a heavy white precipitate of the imidate hydrochloride.

-

-

Isolation:

-

Add 50 mL of cold anhydrous diethyl ether to the flask to complete precipitation.

-

Filter rapidly under a blanket of dry nitrogen (the salt is extremely hygroscopic).

-

Wash the filter cake with cold anhydrous ether (2 x 20 mL).

-

Decision Point: Proceed immediately to Stage 2. Do not store the Pinner salt for long periods.

-

Stage 2: Ammonolysis to this compound

Objective: Displace the ethoxy group with ammonia to form the amidine.

-

Resuspension: Transfer the solid Pinner salt (approx. 21 g theoretically) into a clean 250 mL RBF containing a stir bar.

-

Ammonia Addition: Cool the flask to 0°C . Add 7N Ammonia in Ethanol (50 mL, excess) in one portion.

-

Reaction: Seal the flask and allow the mixture to stir.

-

Work-up:

Stage 3: Purification & Characterization

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot isopropanol or ethanol . Add diethyl ether dropwise until turbidity appears. Cool to 4°C to crystallize.

-

Drying: Dry the white crystalline solid in a vacuum oven at 40°C over P2O5.

Mechanistic Workflow Diagram

The following diagram details the reaction progression and the critical "Moisture Trap" failure mode.

Figure 2: Reaction mechanism showing the productive pathway (Blue/Green) and the hydrolytic failure mode (Red).[1]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No precipitate in Stage 1 | Solvent volume too high or temperature too high. | Add anhydrous ether to induce precipitation. Ensure reaction is kept at 0-4°C. |

| Product is a sticky oil | Presence of ester byproduct (hydrolysis). | Recrystallize from Acetone/Ether. Ensure absolute exclusion of water in Stage 1. |

| Low Yield | Incomplete saturation with HCl. | Weigh the flask before and after HCl addition to ensure >1.1 equivalents of mass are added. |

| Ammonia smell persists in solid | Trapped NH3 / NH4Cl contamination. | Recrystallize. The NH4Cl is insoluble in cold ethanol; filter it carefully before concentrating. |

References

-

Pinner, A., & Klein, F. (1877).[1][8] Umwandlung der Nitrile in Imide.[2][8] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][2]

-

Roger, R., & Neilson, D. G. (1961).[1][12] The Chemistry of Imidates.[2][8][9][13] Chemical Reviews, 61(2), 179–211.[1]

-

Organic Syntheses. (1928). Acetamidine Hydrochloride.[11] Organic Syntheses, Coll.[1] Vol. 1, p.5. (Protocol adapted for general amidine synthesis).

-

Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols.[2] A Convenient Route to Imidates.[14] Journal of Organic Chemistry, 26(2), 412–418.[1]

Sources

- 1. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Phenylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. CN101941944A - Synthesis method of veterinary drug anesthetic detomidine hydrochloride salt - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 13. Pinner reaction - Wikipedia [en.wikipedia.org]

- 14. Amidine synthesis by imidoylation [organic-chemistry.org]

Application Note: Analytical Quantification of 2-Phenylpropanimidamide Hydrochloride

Executive Summary & Chemical Profiling

2-Phenylpropanimidamide hydrochloride () is a highly polar, basic amidine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The amidine functional group presents unique chromatographic challenges: its high pKa (~11–12) ensures it remains positively charged under typical mobile phase conditions. On standard reversed-phase (RP) silica columns, this leads to severe secondary electrostatic interactions with residual deprotonated silanols, manifesting as unacceptable peak tailing, poor resolution, and variable retention times.

To establish a self-validating analytical system, this application note details two orthogonal methodologies:

-

HPLC-UV via Ion-Pairing: Optimized for bulk API assay and purity profiling.

-

LC-MS/MS via HILIC: Optimized for trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic bioanalysis).

Causality in Method Development (E-E-A-T)

Why standard Reversed-Phase (RP) fails: The protonated amidine moiety is highly hydrophilic, causing it to elute near the void volume (

The Ion-Pairing Solution (Method A): By introducing a strongly acidic, hydrophobic anion (1-octanesulfonate) into the mobile phase, an uncharged, hydrophobic ion-pair complex is formed in situ with the amidine. This complex partitions efficiently into the C18/C8 stationary phase, dramatically increasing retention (

The HILIC-MS Solution (Method B): For mass spectrometry, non-volatile alkyl sulfonates cause catastrophic signal suppression and source contamination, requiring alternative stationary phases like aqueous normal phase or [2]. By utilizing a highly organic mobile phase and a polar stationary phase, the polar amidine is retained via partitioning into a water-enriched layer on the stationary phase surface. A volatile buffer (ammonium formate) ensures optimal electrospray ionization (ESI+) efficiency, a technique widely used for cationic[3].

Method A: HPLC-UV Ion-Pairing Protocol (Bulk Assay)

System Suitability & Self-Validation: The method is self-validating if the Tailing Factor (

Step-by-Step Procedure:

-

Mobile Phase Preparation: Dissolve 2.16 g of 1-octanesulfonate sodium salt in 1000 mL of LC-grade water to yield a 10 mM solution. Add 170 mL of Acetonitrile to 830 mL of this aqueous buffer (83:17, v/v)[1]. Do not adjust the pH; the natural pH maintains the amidine in its protonated state while allowing ion-pair formation. Filter through a 0.22 µm nylon membrane.

-

Chromatographic Setup: Install a LiChrospher 60 RP-select B column (5 µm, 250 × 4.0 mm) or an equivalent high-purity C8/C18 column. Set the column oven to 30°C.

-

Flow & Detection: Set the isocratic flow rate to 1.0 mL/min. Monitor UV absorbance at

nm[1]. -

Sample Preparation: Dissolve 2-Phenylpropanimidamide HCl reference standard in the mobile phase to a working concentration of 50 µg/mL.

-

Execution: Inject 10 µL of the sample. The expected retention time is approximately 6.5–7.5 minutes.

Table 1: HPLC-UV Validation Parameters

| Parameter | Value / Acceptance Criteria | Mechanistic Significance |

| Linearity Range | 10 – 100 µg/mL ( | Ensures accurate assay across expected bulk concentrations. |

| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | Defines the lower threshold for impurity detection via UV. |

| Precision (RSD) | Confirms the stability of the ion-pair complex during elution. | |

| Tailing Factor ( | Validates successful suppression of secondary silanol interactions. |

Method B: LC-MS/MS HILIC Protocol (Trace Bioanalysis)

System Suitability & Self-Validation: The method is self-validating if the signal-to-noise (S/N) ratio at the LOQ is

Step-by-Step Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

-

Mobile Phase B: 100% LC-MS grade Acetonitrile.

-

-

Chromatographic Setup: Install a Waters BEH HILIC column (1.7 µm, 100 × 2.1 mm). Set the column oven to 40°C.

-

Gradient Elution: Flow rate at 0.4 mL/min. Start at 90% B (0-1 min), ramp to 50% B (1-4 min), hold at 50% B (4-5 min), and re-equilibrate at 90% B (5-8 min). (Note: In HILIC, water is the strong eluting solvent).

-

MS/MS Optimization: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The free base molecular weight is 148.21 g/mol , yielding a robust

precursor at -

Sample Preparation: Extract biological samples via protein precipitation (3:1 Acetonitrile:Plasma) to maintain the high organic composition required for HILIC injection without causing solvent-mismatch peak distortion.

Table 2: LC-MS/MS MRM Transitions and Collision Parameters

| Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) | Structural Assignment |

| 149.1 | 132.1 | 50 | 15 | |

| 149.1 | 105.1 | 50 | 25 | Phenylpropyl cation (Qualifier) |

Analytical Workflow Visualization

Fig 1. Decision matrix and orthogonal analytical workflow for 2-Phenylpropanimidamide HCl.

References

-

Havemeyer, A., et al. "Elution profile of solubilized OMV fraction. DEAE ion exchange and HPLC Method for Benzamidine Quantification." ResearchGate, 2006.[Link]

-

Bakunov, S. A., et al. "Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles." Journal of Medicinal Chemistry, vol. 52, no. 18, 2009, pp. 5763–5767. PubMed Central,[Link]

-

ResearchGate Community. "Polar compounds separation by HPLC - any thoughts?" ResearchGate Q&A, 2014.[Link]

Sources

Application Note: Cell-Based Assays for 2-Phenylpropanimidamide Hydrochloride Activity

Subtitle: Evaluating Amidine-Based iNOS Inhibition in Inflammatory Macrophage Models Target Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Phenylpropanimidamide hydrochloride is an amidine-based compound. Amidine derivatives are well-documented as potent, competitive inhibitors of inducible nitric oxide synthase (iNOS), an enzyme critical to the inflammatory response[1]. This application note details a comprehensive, self-validating cell-based assay workflow to evaluate the iNOS inhibitory activity of this compound using the RAW 264.7 murine macrophage model.

Introduction & Mechanistic Rationale

Nitric oxide (NO) produced by iNOS plays a pivotal role in immune regulation and macrophage-mediated cytotoxicity[2]. However, aberrant iNOS hyperactivation is implicated in various inflammatory and autoimmune pathologies. Amidines, such as acetamidine and its derivatives (e.g., the benchmark inhibitor 1400W), are structural mimics of the guanidino group of L-arginine, the natural substrate of NOS[3][4]. By occupying the substrate-binding pocket, amidines competitively inhibit NO production without permanently destroying the enzyme[1].

This compound shares this critical amidine pharmacophore. To accurately evaluate its efficacy in a physiological context, we utilize RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). This combination synergistically activates TLR4 and IFN-γ receptors, driving NF-κB and STAT1-mediated transcription of the iNOS gene, leading to robust NO production[5][6].

Figure 1: Mechanism of iNOS induction and competitive inhibition by 2-Phenylpropanimidamide.

Experimental Design & Self-Validating Logic

A single functional assay is scientifically insufficient for drug validation due to the risk of false positives. For instance, a highly toxic compound will reduce NO levels simply by inducing cell death. Therefore, this protocol employs a self-validating triad of assays:

-

Functional Readout (Griess Assay) : Measures nitrite (NO₂⁻), the stable autoxidation product of NO, directly in the culture supernatant[7].

-

Toxicity Control (Cell Viability Assay) : Ensures that the observed reduction in NO is due to true enzymatic inhibition rather than compound-induced cytotoxicity.

-

Mechanistic Control (Western Blot) : Confirms that the compound inhibits the activity of the iNOS enzyme rather than suppressing its expression[2]. If iNOS protein levels drop, the compound is acting on upstream signaling (e.g., NF-κB) rather than as a direct amidine-based enzymatic inhibitor.

Figure 2: Self-validating experimental workflow for evaluating iNOS inhibitors.

Step-by-Step Protocols

Cell Culture and Seeding

-

Maintain RAW 264.7 murine macrophages in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Harvest cells using a cell scraper (avoid trypsin, which can pre-activate macrophages).

-

Seed cells at a density of

cells/well in a 96-well plate (for Griess and Viability assays) and -

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow adherence.

Compound Pretreatment and Stimulation

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Prepare serial dilutions in complete culture media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 μM. Ensure the final DMSO concentration remains

to prevent solvent toxicity. -

Aspirate old media and add the compound-containing media to the cells. Incubate for 1 hour.

-

Stimulate the cells by adding LPS (final concentration 100 ng/mL) and IFN-γ (final concentration 10 ng/mL) directly to the wells[5].

-

Incubate the plates for 24 hours at 37°C.

Griess Assay (Nitrite Quantification)

-

Following the 24-hour incubation, carefully transfer 50 μL of the culture supernatant from each well to a fresh, flat-bottom 96-well assay plate.

-

Add 50 μL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 5 minutes at room temperature, protected from light.

-

Add 50 μL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for an additional 5 minutes[7].

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values against a standard curve generated using known concentrations of sodium nitrite (0–100 μM).

Cell Viability Assay (MTT)

-

To the remaining media and adherent cells in the original 96-well plate, add 10 μL of MTT solution (5 mg/mL in PBS).

-

Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Carefully aspirate the media without disturbing the cell monolayer.

-

Add 100 μL of DMSO to each well to dissolve the formazan crystals. Place on a plate shaker for 5 minutes.

-

Measure the absorbance at 570 nm. Calculate viability as a percentage relative to the vehicle-treated control.

Western Blotting (Mechanistic Validation)

-

Wash the 6-well plates twice with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

-

Quantify protein concentration using a BCA assay.

-

Resolve 20 μg of total protein per lane via SDS-PAGE (8-10% gel) and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk, then probe overnight at 4°C with primary antibodies against iNOS (~130 kDa) and β-actin (~42 kDa, loading control)[5].

-

Wash, incubate with HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL).

Data Presentation & Interpretation

To establish the therapeutic potential of this compound, researchers must calculate the

Table 1: Expected Data Matrix for Amidine-Based iNOS Inhibitors

| Experimental Group | Nitrite Production (%) | Cell Viability (%) | iNOS Protein Expression | Interpretation |

| Control (Unstimulated) | Basal (<5%) | 100% | Negative | Healthy resting macrophages. |

| LPS + IFN-γ (Vehicle) | 100% | 95 - 100% | Highly Positive | Robust inflammatory baseline. |

| LPS + IFN-γ + 10 μM Compound | ~40 - 60% | > 95% | Highly Positive | Direct enzymatic inhibition; no toxicity. |

| LPS + IFN-γ + 100 μM Compound | < 10% | ~ 85% | Highly Positive | Near-complete inhibition; mild toxicity. |

| LPS + IFN-γ + L-NIL (Control) | < 10% | > 95% | Highly Positive | Validates the assay using a known iNOS inhibitor. |

Note: If iNOS protein expression decreases at 10 μM, the compound is acting as a transcriptional suppressor rather than a direct amidine-based enzymatic inhibitor.

References

-

[3] N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) as a Potential Immunomodulatory Agent. Mediators of Inflammation. National Institutes of Health (NIH). URL: [Link]

-

[1] Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry. National Institutes of Health (NIH). URL: [Link]

-

[4] iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights. International Journal of Molecular Sciences. National Institutes of Health (NIH). URL: [Link]

-

[5] LPS/IFN-γ-Induced RAW 264.7 Apoptosis is Regulated by Both Nitric Oxide–Dependent and Independent Pathways. Taylor & Francis Online. URL: [Link]

-

[2] The uraemic toxin phenylacetic acid impairs macrophage function. Nephrology Dialysis Transplantation, Oxford Academic. URL: [Link]

-

[6] Phytochemical Composition, Anti-Inflammatory Property, and Anti-Atopic Effect of Chaetomorpha linum Extract. MDPI. URL: [Link]

Sources

- 1. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) as a Potential Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Griess Reagent Kit, for nitrite quantitation - Citations [thermofisher.com]

2-Phenylpropanimidamide hydrochloride for receptor binding assays

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-Phenylpropanimidamide hydrochloride in neuropharmacological receptor binding assays.

Introduction & Pharmacological Context

This compound (CAS: 78622-24-9) is a highly versatile amidine-based structural motif utilized extensively in the discovery and validation of neuroactive compounds. In drug development, the amidine scaffold is prized for its ability to mimic basic amine pharmacophores while offering distinct hydrogen-bonding geometries.

Historically, derivatives of 2-phenylpropanimidamide have been investigated for two primary central nervous system (CNS) targets:

-

NMDA Receptors: Acting as non-competitive antagonists at the phencyclidine (PCP) binding site to mitigate glutamatergic excitotoxicity [1].

-

5-HT2C Receptors: Serving as selective agonists to modulate serotonergic pathways implicated in obesity, psychiatric disorders, and sexual dysfunction [2].

This application note provides comprehensive, self-validating protocols for utilizing this compound (and its derivatives) in radioligand competitive binding assays for both NMDA and 5-HT2C receptors.

Mechanistic Rationale & Experimental Design Logic (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen rather than merely following a recipe.

Why the Hydrochloride Salt? The core amidine group is highly basic. Preparing 2-phenylpropanimidamide as a hydrochloride (HCl) salt protonates the amidine nitrogen, creating a stable, water-soluble cation. This is a non-negotiable requirement for in vitro assays; the compound must remain uniformly dissolved in aqueous physiological buffers (e.g., Tris-HCl) without precipitating or forming micelles, which would artificially skew IC50 calculations.

Radioligand Selection Causality:

-

NMDA Assays: We utilize [³H]MK-801 (dizocilpine). Because amidine derivatives typically act as non-competitive channel blockers rather than orthosteric glutamate competitors, [³H]MK-801 is the ideal radioligand. It specifically binds to the PCP site deep within the ion channel pore [3].

-

5-HT2C Assays: We utilize [³H]Mesulergine . While mesulergine is a non-selective 5-HT2 antagonist in native tissue, utilizing it against cloned human 5-HT2C receptors expressed in recombinant cell membranes provides a robust, high-affinity baseline signal. This stable baseline is essential for accurately measuring the competitive displacement by amidine-based agonists [4].

Filter Selection & Treatment: Positively charged amidines are notorious for binding non-specifically to negatively charged glass fiber filters. To counteract this, filters must be pre-soaked in 0.1% polyethylenimine (PEI). PEI coats the glass fibers with a dense positive charge, repelling the test compound and drastically reducing background noise.

Mandatory Visualizations

Workflow for competitive radioligand binding assays using this compound.

Pharmacological pathways of 2-phenylpropanimidamide derivatives at NMDA and 5-HT2C receptors.

Experimental Protocols

Every protocol below is designed as a self-validating system . An assay is only deemed valid if the internal control (reference compound) yields an IC50 within 0.5 log units of established historical baselines.

Protocol A: NMDA Receptor Competitive Binding Assay ([³H]MK-801)

Target: PCP site of the NMDA receptor ion channel.

Step 1: Membrane Preparation

-

Homogenize fresh or frozen rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at 40,000 × g for 20 minutes at 4°C.

-

Discard the supernatant, wash the pellet by resuspending in fresh buffer, and repeat the 40,000 × g centrifugation. Resuspend the final pellet to a protein concentration of ~1 mg/mL.

Step 2: Assay Setup (96-Well Plate)

-

Total Binding (TB): Add 50 µL assay buffer + 50 µL [³H]MK-801 (final concentration 5 nM) + 100 µL membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL unlabeled MK-801 (final concentration 10 µM) + 50 µL[³H]MK-801 + 100 µL membrane suspension.

-

Test Compound: Add 50 µL of 2-phenylpropanimidamide HCl at varying concentrations (10⁻⁹ to 10⁻⁴ M) + 50 µL [³H]MK-801 + 100 µL membrane suspension.

-

Self-Validation Control: Include a parallel concentration-response curve using Memantine as a reference standard.

Step 3: Incubation & Termination

-

Incubate the plate at room temperature for 2 hours to ensure equilibrium is reached.

-

Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI for 1 hour).

-

Wash filters three times with 1 mL ice-cold Tris-HCl buffer to remove unbound radioligand.

Step 4: Quantification

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol B: 5-HT2C Receptor Competitive Binding Assay ([³H]Mesulergine)

Target: Orthosteric binding site of the 5-HT2C receptor.

Step 1: Membrane Preparation

-

Thaw membranes expressing human recombinant 5-HT2C receptors (e.g., CHO or HEK293 cell lines).

-

Dilute the membranes in 5-HT2C Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid) to a final concentration of 4 µg protein per well. Causality note: Ascorbic acid prevents the oxidation of monoamine ligands during the assay.

Step 2: Assay Setup (96-Well Plate)

-

Total Binding (TB): Add 10 µL assay buffer + 10 µL [³H]mesulergine (final concentration 1 nM) + 180 µL membrane suspension.

-

Non-Specific Binding (NSB): Add 10 µL unlabeled ritanserin or mianserin (final concentration 1 µM) + 10 µL [³H]mesulergine + 180 µL membrane suspension.

-

Test Compound: Add 10 µL of 2-phenylpropanimidamide HCl at varying concentrations + 10 µL [³H]mesulergine + 180 µL membrane suspension.

-

Self-Validation Control: Include a concentration-response curve for unlabeled serotonin (5-HT).

Step 3: Incubation & Termination

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate via rapid filtration through Whatman GF/C filters (pre-soaked in 0.1% PEI).

-

Wash filters rapidly with ice-cold buffer, dry, and count via liquid scintillation.

Data Presentation & Quantitative Parameters

To ensure reproducibility, assay buffers and expected pharmacological parameters are standardized below. Data analysis should be performed using non-linear regression (sigmoidal dose-response) to calculate the IC50. The inhibition constant (Ki) is derived using the Cheng-Prusoff equation:

Table 1: Standardized Buffer Formulations for Radioligand Assays

| Assay Type | Base Buffer | pH | Additives & Cofactors | Rationale for Additives |

| NMDA ([³H]MK-801) | 50 mM Tris-HCl | 7.4 | None (or 10 µM Glutamate/Glycine) | MK-801 binding is use-dependent; adding co-agonists opens the channel, exposing the PCP site. |

| 5-HT2C ([³H]Mesulergine) | 50 mM Tris-HCl | 7.4 | 4 mM CaCl₂, 0.1% Ascorbic Acid | Calcium aids in G-protein coupling stability; Ascorbic acid acts as an antioxidant. |

Table 2: Expected Binding Parameters for Validation

| Compound / Ligand | Target Receptor | Expected IC50 / Ki Range | Assay Validation Status |

| Memantine (Control) | NMDA (PCP Site) | 0.5 µM – 1.5 µM | Validates NMDA membrane integrity. |

| Amidine Derivatives | NMDA (PCP Site) | 1.0 µM – 50.0 µM | Highly dependent on steric bulk (e.g., adamantyl substitutions). |

| Serotonin (Control) | 5-HT2C | 10 nM – 50 nM | Validates 5-HT2C orthosteric pocket. |

| Amidine Derivatives | 5-HT2C | 50 nM – 500 nM | Varies based on lipophilicity and ring substitutions. |

References

- "WO1999031051A1 - 1-(adamantyl)amidines and their use in the treatment of conditions generally associated with abnormalities in glutamatergic transmission." Google Patents.

- "AU2008231543A1 - Pyrimido[4, 5-D] azepine derivatives as 5-HT2C agonists." Google Patents.

-

Institute for Basic Science (IBS). "Hypnotic effects and binding studies for GABAA and 5-HT2C receptors of traditional medicinal plants used in Asia for insomnia." URL: [Link]

Experimental design for testing 2-Phenylpropanimidamide hydrochloride in vivo

Title : Preclinical In Vivo Evaluation of 2-Phenylpropanimidamide Hydrochloride: Pharmacokinetics, Toxicity, and Efficacy Workflows

Executive Summary

This compound (2-PPA HCl) is a low-molecular-weight amidine derivative. Amidines and their amidoxime prodrugs are highly versatile pharmacophores, frequently utilized in the development of nitric oxide synthase (NOS) inhibitors, central nervous system (CNS) agents, and novel antimicrobials[1]. This application note provides a comprehensive, self-validating in vivo experimental framework for evaluating 2-PPA HCl. The guide transitions from foundational pharmacokinetics to acute toxicology, culminating in an in vivo efficacy model targeting neuroinflammation.

Strategic Rationale & Pharmacological Context

The amidine functional group in 2-PPA HCl serves as a structural mimic of the guanidino group of L-arginine. This structural homology allows amidines to act as competitive inhibitors of NOS isoforms (e.g., iNOS, nNOS), modulating nitric oxide (NO) production during inflammatory states[2]. Furthermore, amidines are known precursors to amidoximes, which are reduced in vivo by the Amidoxime Reducing Component (ARC) to release active therapeutic agents[1].

Because 2-PPA HCl is formulated as a hydrochloride salt, it exhibits favorable aqueous solubility. This simplifies formulation but necessitates rigorous pharmacokinetic tracking to evaluate its systemic clearance and tissue distribution before advancing to efficacy models.

Caption: Sequential in vivo workflow for evaluating 2-PPA HCl from formulation to efficacy.

Phase 1: Pharmacokinetics (PK) and Biodistribution

Causality & Rationale : Before assessing efficacy, we must determine if 2-PPA HCl achieves therapeutic concentrations in the target tissue (e.g., plasma or brain). Small polar molecules can suffer from rapid renal clearance. This protocol establishes the half-life (

Step-by-Step Protocol:

-

Formulation : Dissolve 2-PPA HCl[3] in sterile 0.9% saline to achieve a 2 mg/mL solution for IV and 10 mg/mL for PO administration.

-

Animal Dosing : Fast male Sprague-Dawley rats (n=6 per group) for 12 hours. Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

-

Sampling : Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

-

Sample Preparation : Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a known concentration of a structurally related internal standard (e.g., benzamidine) to precipitate proteins. Vortex and centrifuge at 12,000 × g for 10 min.

-

LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 2-PPA.

Data Presentation: Expected PK Parameters (Theoretical Framework)

| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) | Clinical Interpretation |

| ng/mL | 1850 ± 120 | 850 ± 90 | Peak systemic exposure | |

| hr | 0.08 | 1.5 ± 0.3 | Absorption rate indicator | |

| ng·hr/mL | 4200 ± 310 | 12600 ± 850 | Total systemic exposure | |

| hr | 2.1 ± 0.4 | 2.4 ± 0.5 | Clearance rate | |

| Bioavailability ( | % | 100 (Ref) | ~60% | Oral viability threshold |

Phase 2: Maximum Tolerated Dose (MTD) and Acute Toxicity

Causality & Rationale : Amidines can induce off-target cardiovascular effects (e.g., hypotension via non-selective NOS inhibition or direct vasodilation). Establishing the MTD ensures that the doses selected for the efficacy model do not confound results with systemic toxicity. We utilize the OECD 425 Up-and-Down procedure to minimize animal usage while statistically validating the safety threshold.

Step-by-Step Protocol:

-

Dose Escalation : Begin with a single PO dose of 50 mg/kg in a single female C57BL/6 mouse. If the animal survives 48 hours without severe distress, escalate to 150 mg/kg in the next animal, up to a maximum of 2000 mg/kg.

-

Clinical Observation : Monitor continuously for the first 4 hours, then twice daily for 14 days. Score toxicity based on the matrix below.

-

Necropsy : On day 14, euthanize surviving animals. Perform gross necropsy focusing on the liver, kidneys, and heart.

Data Presentation: Toxicity Scoring Matrix

| Clinical Sign | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe - Endpoint) |

| Weight Loss | < 5% | 5 - 10% | 10 - 15% | > 20% |

| Activity | Alert, active | Minor lethargy | Reluctant to move | Moribund / Comatose |

| Respiration | Normal | Slight tachypnea | Labored breathing | Gasping |

Phase 3: In Vivo Efficacy (LPS-Induced Neuroinflammation Model)

Causality & Rationale : Because 2-PPA HCl possesses an amidine moiety, it is hypothesized to act as an iNOS inhibitor[2], making it a prime candidate for treating neuroinflammation. The Lipopolysaccharide (LPS) model is a self-validating system: LPS reliably induces iNOS and cytokine storms. By measuring NO metabolites (nitrite/nitrate) and cytokines, we can directly link the administration of 2-PPA HCl to the suppression of the TLR4/NF-κB/iNOS signaling axis.

Caption: Proposed mechanism of 2-PPA HCl inhibiting iNOS-mediated NO overproduction in the LPS model.

Step-by-Step Protocol:

-

Group Assignment : Divide mice into 4 groups (n=8): (1) Vehicle Control, (2) LPS + Vehicle, (3) LPS + 2-PPA HCl (Low Dose, e.g., 10 mg/kg), (4) LPS + 2-PPA HCl (High Dose, e.g., 30 mg/kg).

-

Induction : Inject LPS (Escherichia coli O111:B4) intraperitoneally (IP) at 5 mg/kg to induce systemic inflammation.

-

Treatment : Administer 2-PPA HCl PO 1 hour prior to LPS injection (prophylactic design) or 2 hours post-LPS (therapeutic design).

-

Endpoint Assays :

-

Griess Assay: At 12 hours post-LPS, collect serum. Mix 50 µL serum with 50 µL Griess reagent to quantify nitrite (

), a stable metabolite of NO. Read absorbance at 540 nm. -

ELISA: Quantify pro-inflammatory cytokines (TNF-α, IL-6) in serum and brain homogenates using standard sandwich ELISA kits.

-

-

Validation : The assay is validated if Group 2 (LPS + Vehicle) shows a statistically significant (>3-fold) increase in NO and cytokines compared to Group 1 (Vehicle Control). Efficacy is defined as a dose-dependent reduction in these markers in Groups 3 and 4.

References

-

The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains Source: MDPI (Molecules) URL: [Link]

- WO2004056823A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS Source: Google Patents URL

Sources

LC-MS/MS method for 2-Phenylpropanimidamide hydrochloride detection

High-Sensitivity LC-MS/MS Methodology for the Trace Detection of 2-Phenylpropanimidamide Hydrochloride

Executive Overview

The accurate quantification of basic, nitrogen-rich compounds in complex matrices requires highly selective analytical strategies. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection of This compound . By leveraging orthogonal chromatographic retention mechanisms and optimized electrospray ionization (ESI) conditions, this method provides a self-validating framework designed for researchers and drug development professionals requiring high-throughput, reproducible quantification.

Chemical Profiling & Rationale for Analytical Strategy

This compound (CAS 78622-24-9) is a small organic molecule featuring a highly basic amidine group attached to a lipophilic phenylpropyl framework[1]. The unique physicochemical properties of this compound dictate the analytical approach:

-

Ionization Causality (Why ESI+?): Amidines possess a high pKa (typically ~10–11) and are easily protonated. For amidine-containing compounds, LC-MS/MS utilizing positive electrospray ionization (ESI+) with a formic acid-modified mobile phase is the established gold standard, ensuring the analyte enters the mass spectrometer as a stable

ion[2]. -